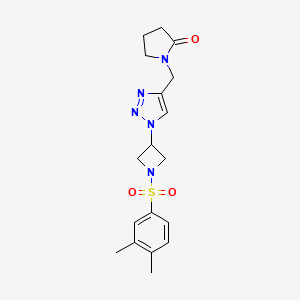
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral and Antitumoral Activity
This compound, due to its structural similarity with triazole and pyrazole derivatives, may exhibit promising antiviral and antitumoral activities . These activities are often associated with the ability to inhibit key processes in viral replication or cancer cell proliferation. For instance, some triazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division .
Antibacterial Applications
The presence of the triazole moiety can be associated with antibacterial properties . Triazole derivatives have been synthesized and tested for their efficacy against various bacterial strains, which could make this compound a candidate for developing new antibacterial agents .
Antifungal Properties
Similar to antibacterial applications, the triazole ring structure is known to contribute to antifungal properties . Drugs like voriconazole, which contain a triazole ring, are used as antifungal agents. This suggests potential use of our compound in developing treatments for fungal infections .
Anti-Inflammatory and Analgesic Effects
Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects . This could mean that our compound might be useful in the treatment of inflammatory diseases and as a pain reliever .
Antioxidant Activity
The structural features of this compound suggest potential antioxidant activity . Antioxidants are crucial in protecting cells from oxidative stress, and this compound could contribute to research in this area .
Agricultural Applications
While the search did not yield specific results for agricultural applications, the antibacterial and antifungal properties of this compound could be explored for plant protection. It could potentially be used to develop pesticides or treatments for plant diseases .
Industrial Applications
In the industrial sector, the compound’s potential antibacterial and antifungal properties could be utilized in the production of sanitary products or materials that require antimicrobial coatings .
Drug Development Synthon
Imidazole, a related moiety, is a core structure in many pharmaceuticals. The compound could serve as a synthon in the development of new drugs, offering a scaffold upon which various pharmacologically active agents could be built .
特性
IUPAC Name |
1-[[1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-5-6-17(8-14(13)2)27(25,26)22-11-16(12-22)23-10-15(19-20-23)9-21-7-3-4-18(21)24/h5-6,8,10,16H,3-4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMKADFXYBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

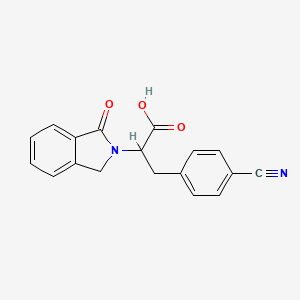
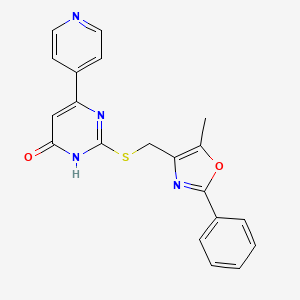
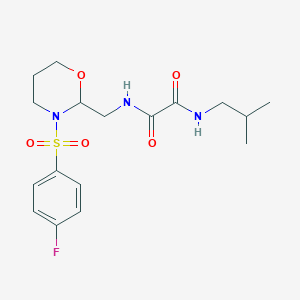



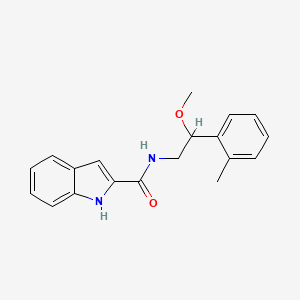
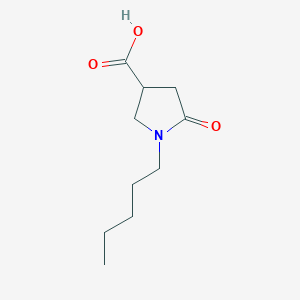
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
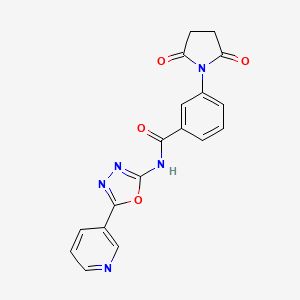
![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)
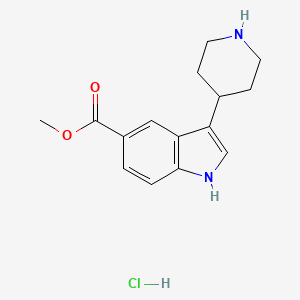

![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)